molecular formula C7H8ClNO B1283943 (2-Amino-3-chlorophenyl)methanol CAS No. 61487-25-0

(2-Amino-3-chlorophenyl)methanol

Cat. No.: B1283943
CAS No.: 61487-25-0
M. Wt: 157.6 g/mol
InChI Key: XIHOYQMBAUMKCY-UHFFFAOYSA-N
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Description

(2-Amino-3-chlorophenyl)methanol is an organic compound with the molecular formula C7H8ClNO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group at the second position and a chlorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-chlorophenyl)methanol typically involves the reduction of methyl 2-amino-3-chlorobenzoate. The reduction is carried out using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) as the solvent. The reaction is performed under an inert nitrogen atmosphere at room temperature. The methyl ester is added dropwise to the LAH suspension, and the mixture is stirred for a couple of hours to complete the reduction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring safety protocols, and implementing purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Amino-3-chlorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

  • Oxidation of the hydroxyl group can yield 2-amino-3-chlorobenzaldehyde or 2-amino-3-chlorobenzoic acid.
  • Reduction of the amino group can produce 2-amino-3-chlorophenylamine.
  • Substitution of the chlorine atom can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-3-chlorophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-3-chlorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and hydroxyl groups can form hydrogen bonds with biological targets, influencing molecular pathways and cellular processes. Detailed studies are required to elucidate the exact mechanisms in different contexts .

Comparison with Similar Compounds

  • (2-Amino-4-chlorophenyl)methanol
  • (2-Amino-5-chlorophenyl)methanol
  • (2-Amino-3,5-dichlorophenyl)methanol

Comparison:

Properties

IUPAC Name

(2-amino-3-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHOYQMBAUMKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556741
Record name (2-Amino-3-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61487-25-0
Record name (2-Amino-3-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 2-amino-3-chlorobenzoate (1.7 g, 9.16 mmol) in THF (40 mL) was dropwise added to a suspension of the LAH (521 mg, 13.7 mmol) in THF (15 mL) at room temperature over 10 min under N2, and stirred for 2 hrs. The reaction was carefully quenched with saturated Na2SO4 (10 mL) at 0° C., extracted with Et2O (2×50 mL). The combined organic layers were washes with brine (30 mL), dried on MgSO4, and concentrated on rotary vacuum to afford the expected product as a yellow solid (1.08 g, 75%), which was pure enough to be used in the next step without further purification; 1H NMR (400 MHz, CDCl3) δ ppm 1.65 (s, 1 H), 4.59-4.70 (m, 4 H), 6.60-6.65 (m, 1 H), 6.96 (dd, J=7.55, 1.26 Hz, 1 H), 7.19-7.25 (m, 1 H); Mass spec. 158.02 (MH+), Calc. for C7H8ClNO2 157.03.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
521 mg
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reactant
Reaction Step One
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Quantity
40 mL
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solvent
Reaction Step One
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Quantity
15 mL
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solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

A solution of 28.9 g (155 mmol) of methyl 3-chloroanthranilate in 100 ml of ether was added dropwise to a stirred suspenson of 7.67 g (202 mmol) of lithium aluminum hydride in 400 ml of ether. After stirring for five hours at room temperature, the grey mixture was treated sequentially with 7.7 ml of water, 7.7 ml of 15% sodium hydroxide and 23 ml of water. The reaction mixture was filtered, and the filtrate was evaporated at reduced pressure. The oily residue was dissolved in ether, and precipitation of the product was induced by addition of hexane. The product was collected by filtration to yield a tan solid in 67% yield, mp. 56°-68° C. IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
7.67 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
(2-Amino-3-chlorophenyl)methanol
Reactant of Route 6
(2-Amino-3-chlorophenyl)methanol

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